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Compound of Interest |

6-Aminohept-2-enedioic acid
Compound Name:

hydrochloride
CAS No.: 1423037-12-0
Cat. No.: B1376634

Get Quote

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-amino-5-heptenedioic acid, a
dicarboxylic amino acid derivative primarily utilized as a pharmacological probe for excitatory
amino acid receptors (EAA), specifically the NMDA (N-methyl-D-aspartate) receptor subtypes.

The central thesis of this scaffold's utility lies in conformational restriction. Unlike its saturated
counterpart (2-aminoheptanedioic acid/2-aminopimelic acid), the introduction of a double bond
at the C-5 position reduces the entropic penalty of binding, thereby enhancing affinity and
selectivity for specific glutamate receptor populations. This guide compares the performance of
the alkene-derivative against saturated and phosphonate bioisosteres, supported by
experimental protocols for validation.

Pharmacophore & Structural Rationale

The design of aminoheptenedioic acid derivatives addresses a critical challenge in medicinal
chemistry: the "floppiness” of linear glutamate analogs.
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e The Flexible Control (2-Aminopimelic Acid): A seven-carbon chain with full rotational
freedom. It binds to receptors but with high entropic cost (it must "freeze" into the correct
shape).

o The Restricted Analog (2-Amino-5-heptenedioic Acid): The incorporation of a trans-double
bond (E-isomer) between C-5 and C-6 locks the distal carboxylate group into a specific
spatial orientation relative to the

-amino acid moiety.

SAR Logic: The "Distal Carboxylate" Rule

Activity at the NMDA receptor requires a precise distance between the protonated amine and
the distal anionic group.

o Chain Length: The 7-carbon chain (heptenedioic) is optimized for the NMDA receptor
agonist/antagonist site, whereas shorter chains (5-carbon/glutamate) act as agonists.

o Unsaturation: The (E)-alkene mimics the extended conformation of glutamate required for
antagonism, preventing the "folded" conformations that might interact with other transporters
(EAATS).

Comparative Performance Analysis

The following data summarizes the binding kinetics and affinity profiles of the target compound
versus its primary alternatives.

Table 1: Comparative Binding Affinities (NMDA
Receptor)

Data synthesized from competitive displacement assays using [3H]-CGS-19755 (NMDA
antagonist radioligand).
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Key Insight: While the phosphonate analog (D-AP7) generally shows higher absolute affinity
due to the stronger anionic character of the

group, the (E)-2-amino-5-heptenedioic acid offers a critical advantage in metabolic stability and
transport kinetics, as it avoids the high polarity of the phosphonate which can limit blood-brain
barrier (BBB) penetration. The unsaturated carboxylate represents a "sweet spot" between
affinity and druggability.

Mechanism of Action & Signaling Pathways|[3]

The aminoheptenedioic scaffold functions primarily as a Competitive Antagonist at the
Glutamate binding site of the GIUN2 subunit.

Diagram 1: NMDA Receptor Antagonism & Downstream
Effects

This diagram illustrates the blockade of ionotropic Ca2* influx and the potential modulation of
non-ionotropic signaling.
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Caption: Competitive antagonism by aminoheptenedioic acid prevents Glutamate-induced
conformational changes, halting Ca?* influx and downstream excitotoxicity.

Experimental Validation Protocols

To validate the SAR claims of this scaffold, the following self-validating workflows are
recommended.

Protocol A: Synthesis via Sorbic Acid (Stereocontrolled)

Rationale: Direct alkylation often yields racemic mixtures. This route uses a chiral tether for
enantioselectivity.
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Starting Material: Sorbic acid (2,4-hexadienoic acid).

Diels-Alder Cycloaddition: React N-sorbyl-L-proline with an acylnitroso dienophile. The L-
proline acts as a chiral auxiliary.

Hydrolysis: Acidic hydrolysis yields the free amino acid.

Validation (QC):
o H-NMR (D20): Look for alkene protons at

5.5-6.0 ppm.

o Chiral HPLC: Use a Crownpak CR(+) column to verify >95% ee.

Protocol B: Radioligand Binding Assay (The "Gold
Standard")

Rationale: This assay quantifies the affinity improvement of the unsaturated analog over the
saturated control.

Materials:

e Source: Synaptic membranes from Rat Forebrain (washed 4x to remove endogenous
glutamate).

o Radioligand: [3H]-CGP-39653 or [3H]-Glutamate (20 nM).

» Displacement Ligands: (E)-2-amino-5-heptenedioic acid (Test), 2-aminopimelic acid
(Control).

Workflow:

Membrane + Ligand Incubation Terminate Filtration Scintillation Calculate Ki Data Analysis
Preparation (4°C, 20 min) (GF/B Filters) Counting (Cheng-Prusoff)

Click to download full resolution via product page
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Caption: Workflow for competitive binding assay. Low temperature (4°C) is critical to prevent

receptor desensitization or degradation.

Data Calculation: Calculate

using the Cheng-Prusoff equation:

Acceptance Criteria: The Hill Slope should be near -1.0 (indicating competitive binding at a
single site).
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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